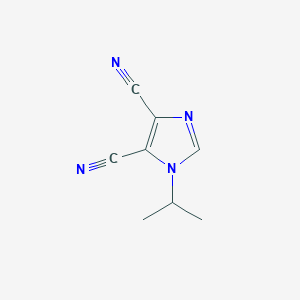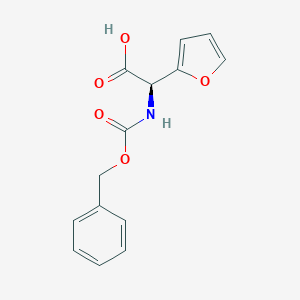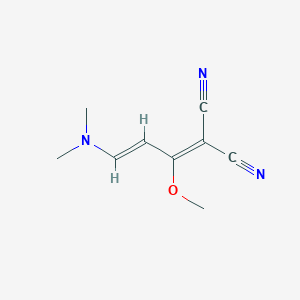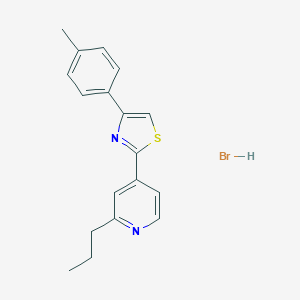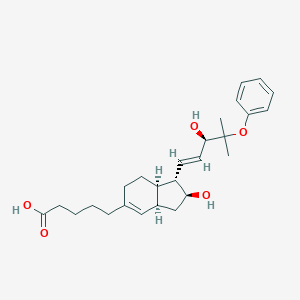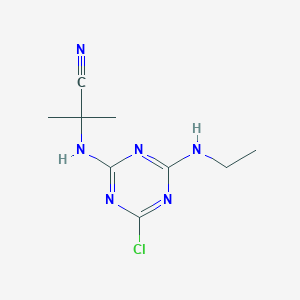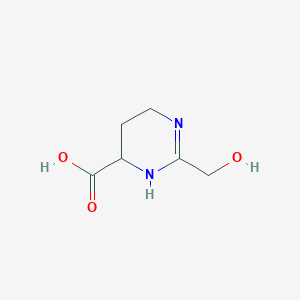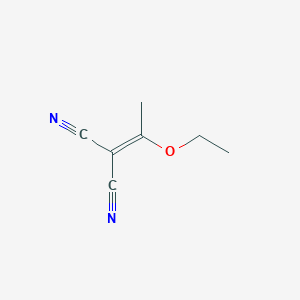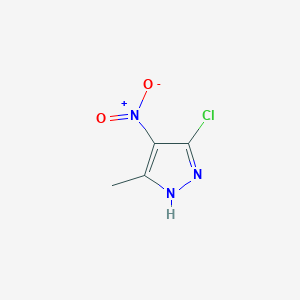
5-Chloro-3-methyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
The compound 5-Chloro-3-methyl-4-nitro-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazoles are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazones or the reaction of 1,3-diketones with hydrazines. In the case of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, the synthesis could potentially involve the nitration of a chloro-methyl pyrazole precursor. However, the provided papers do not directly describe the synthesis of this specific compound. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is reported, which involves a series of syntheses to produce new pyrazole derivatives . This suggests that similar synthetic strategies could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray diffraction methods. For instance, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was elucidated, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information can provide insights into the potential molecular geometry of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, although the presence of a nitro group would likely introduce additional considerations due to its electron-withdrawing effects.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the reactivity of 3,4,5-trinitropyrazole and its N-methyl derivative . These compounds react with nucleophiles such as ammonia, amines, and thiols, suggesting that 5-Chloro-3-methyl-4-nitro-1H-pyrazole could also participate in similar reactions, particularly at the nitro-substituted position.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For example, the presence of halogen atoms, nitro groups, and methyl groups can affect the compound's melting point, solubility, and reactivity. The papers provided do not directly report on the physical and chemical properties of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, but studies on related compounds, such as those with chloro, methyl, and nitro substituents, can offer valuable comparative data .
Applications De Recherche Scientifique
Application in Horticulture
- Scientific Field: Horticulture
- Application Summary: CMNP is used as an abscission agent for loosening sweet orange in horticulture .
- Methods of Application: CMNP was applied to fully mature sweet orange trees at different spray volumes using a vertical, multiple-fan air-blast sprayer . Spray coverage and fruit loosening were measured at different heights within the canopy and inside the canopy near the trunk and on the periphery of the canopy .
- Results: Spray coverage increased with the volume of CMNP applied . Fruit inside the canopy did not loosen as much as fruit outside the canopy in three of the four trials . The percent of the total crop removed by the harvesters increased when CMNP was applied at higher spray volumes .
Application in Biochemistry
- Scientific Field: Biochemistry
- Application Summary: CMNP is used to investigate the role of oxidative stress in the abscission zone (AZ) of ‘Valencia’ sweet orange .
- Methods of Application: Fully mature ‘Valencia’ sweet orange trees in a commercial grove were sprayed with 2.0 mM of CMNP . Hydrogen peroxide (H2O2) concentration and malonic dialdehyde (MDA) concentration, as well as superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), peroxidase (POD), and lipoxygenase (LOX) specific activities were measured 0, 1, 2, and 3 days after CMNP treatment .
- Results: Levels of H2O2 were similar in the AZ of control and treated fruit except at 3 days after treatment . The specific activity of SOD declined at 2 days after treatment, which showed compromised SOD defense against superoxide radicals . APOD activity declined sharply at 3 days after treatment . Interestingly, GR activity was 1.9-fold higher in CMNP-treated fruit at 3 days after treatment .
Application in Postharvest Decay Study
- Scientific Field: Postharvest Science
- Application Summary: CMNP is used to study its effects on peel integrity and postharvest decay of mechanically harvested late-season fruit of ‘Valencia’ orange .
- Methods of Application: CMNP was applied to fully mature ‘Valencia’ sweet orange trees using mechanical harvesters at different ground speeds and shaker head frequencies . After harvesting, fruit samples were randomly collected for peel resistance and postharvest decay evaluations .
Application in Drug Discovery
- Scientific Field: Drug Discovery
- Application Summary: CMNP is a reactant used in the preparation of aminopyrazole derivatives as potent, selective and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Application in Agrochemistry
- Scientific Field: Agrochemistry
- Application Summary: In Florida, the combined use of mechanical harvesters and the abscission agent CMNP for late-season harvesting (May to June) of fruit of ‘Valencia’ orange is effective at removing mature fruit with minimal adverse effects on the subsequent season’s crop .
- Methods of Application: CMNP was applied to fully mature ‘Valencia’ sweet orange trees using mechanical harvesters at different ground speeds and shaker head frequencies . After harvesting, fruit samples were randomly collected from each block for peel resistance and postharvest decay evaluations .
Application in Drug Discovery
- Scientific Field: Drug Discovery
- Application Summary: CMNP is a reactant used in the preparation of aminopyrazole derivatives as potent, selective and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Orientations Futures
Despite the favorable efficacy of CMNP as a herbicide and an abscission agent, the mode of action remains unknown . Therefore, future research could focus on elucidating the exact mechanism of action of CMNP. Additionally, given its potential toxicity, studies could also investigate ways to mitigate the hazards associated with its use .
Relevant Papers
Several papers have been published on CMNP and related compounds. For instance, a paper titled “Citrus abscission and Arabidopsis plant decline in response to 5-chloro-3-methyl-4-nitro-1H-pyrazole are mediated by lipid signaling” discusses the effects of CMNP on citrus fruit and Arabidopsis plants . Another paper titled “Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review” provides a comprehensive review of the synthesis methods and pharmacological properties of pyrazole derivatives .
Propriétés
IUPAC Name |
3-chloro-5-methyl-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHRCALASPNJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058454 | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
CAS RN |
6814-58-0 | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6814-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazachlor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8UW78C99U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



